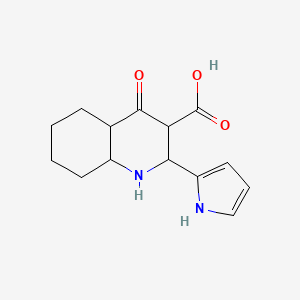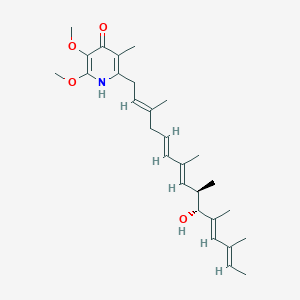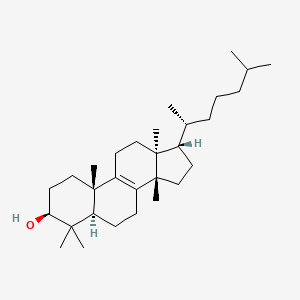
1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine
描述
1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine is a synthetic phospholipid commonly used in scientific research. It is a deuterated form of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, where hydrogen atoms are replaced with deuterium. This compound is often utilized in studies involving lipid bilayers, membrane proteins, and liposome formulations due to its stability and well-defined properties .
作用机制
Target of Action
1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine, also known as [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate, primarily targets cell membranes . It has a similar structure to phospholipids, which are integral components of cell membranes .
Mode of Action
This compound interacts with cell membranes due to its good biocompatibility, biodegradability, and structural similarity with the cell membrane . It can be used as a functional molecule for targeting cell membranes .
Biochemical Pathways
The compound is involved in the synthesis of biocompatible nanomaterials and can cause nanoparticles to target the bio-membrane . The attachment of nanoparticles to bio-membranes in the brain could result from similar phospholipid structures of this compound and the membranes .
Result of Action
The compound has been shown to enhance the constancy and in vitro antiproliferative effect of carmofur . It also promotes the adhesion of nanoparticles to bio-membranes in the brain .
Action Environment
Given its role in facilitating the synthesis of biocompatible nanomaterials and targeting cell membranes, factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
生化分析
Biochemical Properties
1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine plays a significant role in biochemical reactions. It is involved in the formation of lipid bilayers, which are essential components of cell membranes . The compound interacts with various biomolecules, including enzymes and proteins, within these membranes. The nature of these interactions is largely dependent on the specific biomolecules involved .
Cellular Effects
The effects of this compound on cells are diverse and complex. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance the constancy and in vitro antiproliferative effect of carmofur .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is dependent on the specific cellular context and the biomolecules it interacts with .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function . For example, it has been observed that this compound coated on the surface of superparamagnetic iron oxide nanoparticles (SPIONs) can be effectively distributed on the membranes of axons, dendritic and myelin sheaths .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, it has been observed that this compound coated SPIONs were transported in the brain faster than those without this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine can be synthesized through a multi-step process involving the esterification of myristic acid with glycerol, followed by phosphorylation and choline addition. The reaction typically involves the use of reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine in a solvent like N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography. After completion, the product is extracted using ethyl acetate and water, followed by purification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional steps such as crystallization and high-performance liquid chromatography to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine primarily undergoes reactions typical of phospholipids, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the phospholipid into its constituent fatty acids and glycerophosphocholine.
Oxidation: Oxidative reactions can be induced using reagents like hydrogen peroxide, resulting in the formation of oxidized lipid species.
Substitution: Substitution reactions may involve the exchange of the choline group with other functional groups under specific conditions.
Major Products Formed
The major products formed from these reactions include myristic acid, glycerophosphocholine, and various oxidized lipid species, depending on the reaction conditions and reagents used .
科学研究应用
1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine is widely used in various fields of scientific research:
Chemistry: It is used in studies of lipid bilayers and membrane dynamics, providing insights into the behavior of phospholipids in different environments.
Biology: The compound is employed in the formation of liposomes for drug delivery studies and in the investigation of membrane protein interactions.
Medicine: It is used in the development of lipid-based drug delivery systems and in the study of lipid metabolism and related diseases.
Industry: The compound finds applications in the formulation of cosmetics and personal care products, where it acts as an emulsifier and stabilizer
相似化合物的比较
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form, commonly used in similar applications but without the benefits of deuterium labeling.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with ethanolamine instead of choline, used in studies of membrane curvature and fusion.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: A phospholipid with longer fatty acid chains, used in studies of membrane phase transitions and stability
Uniqueness
1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed structural and dynamic studies using advanced spectroscopic techniques. This makes it particularly valuable in research applications where precise molecular information is required .
属性
IUPAC Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITHEXJVPOWHKC-RPLUSTTMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677030 | |
| Record name | (2R)-2,3-Bis[(~2~H_27_)tetradecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78415-49-3 | |
| Record name | (2R)-2,3-Bis[(~2~H_27_)tetradecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is d54-DMPC often used in studies involving model cell membranes?
A1: d54-DMPC is a synthetic phospholipid frequently employed in research to create simplified model cell membranes. Its popularity stems from its well-defined structure and ability to form stable bilayers, mimicking natural cell membranes. The deuterated acyl chains in d54-DMPC provide distinct spectroscopic signatures, facilitating detailed investigations using techniques like infrared spectroscopy and neutron scattering.
Q2: How does the phase behavior of d54-DMPC affect its interaction with peptides?
A: Research using Sum Frequency Generation (SFG) vibrational spectroscopy has revealed that the orientation of peptides like alamethicin on d54-DMPC bilayers changes depending on whether the lipid is in a fluid or gel phase []. For example, at certain concentrations, alamethicin inserts into fluid phase d54-DMPC bilayers but lies flat on the surface of gel phase bilayers []. This highlights the importance of considering lipid phase behavior when studying peptide-membrane interactions.
Q3: Can you elaborate on the use of isotopic labeling in studying d54-DMPC interactions?
A: Isotopic labeling, specifically deuteration, is a powerful tool in d54-DMPC research. By using d54-DMPC with deuterated acyl chains alongside non-deuterated molecules like surfactants or other lipids, researchers can differentiate the spectroscopic signals from each component [, ]. This enables the study of molecular interactions, structural changes, and dynamics within mixed monolayers and bilayers with greater precision.
Q4: How does the presence of a hydrophilic surface modification affect d54-DMPC bilayer properties?
A: Studies using PM-IRRAS have shown that modifying gold electrodes with a hydrophilic monolayer of thioglucose significantly affects the structure of deposited d54-DMPC bilayers []. The hydrophilic layer creates a water cushion, preventing direct contact between the lipid headgroups and the metal surface. This leads to a lower tilt angle of the acyl chains compared to d54-DMPC deposited directly on bare gold [], highlighting the influence of surface properties on bilayer organization.
Q5: How is d54-DMPC used to study lipid exchange and transfer phenomena?
A: d54-DMPC plays a crucial role in understanding lipid exchange and transfer processes, particularly in systems mimicking biological membranes. By utilizing both deuterated (d54-DMPC) and non-deuterated (DMPC) forms, researchers can track the movement of lipids between vesicles, supported lipid bilayers, and even nanoparticles []. This allows for the investigation of factors affecting lipid exchange, such as temperature, ionic strength, and the presence of defects in the model membrane systems [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


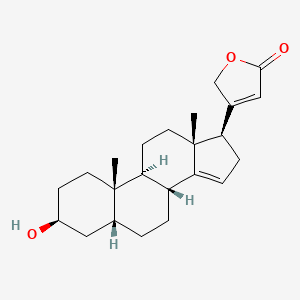
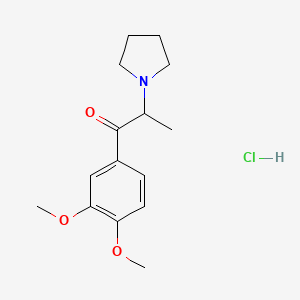
![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)
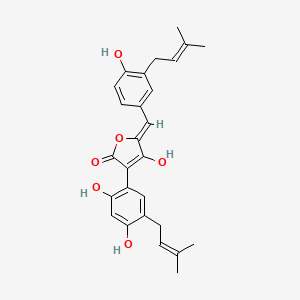
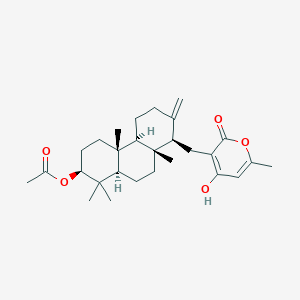
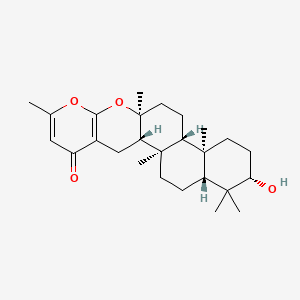

![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)
